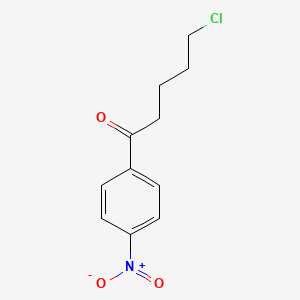

![molecular formula C14H12N2O2 B1613052 6-amino-3-benzylbenzo[d]oxazol-2(3H)-one CAS No. 1017199-00-6](/img/structure/B1613052.png)

6-amino-3-benzylbenzo[d]oxazol-2(3H)-one

Descripción general

Descripción

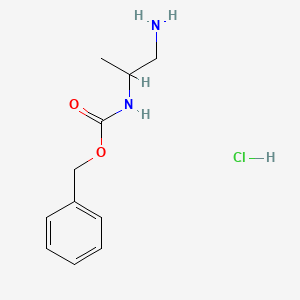

“6-amino-3-benzylbenzo[d]oxazol-2(3H)-one” is a chemical compound with the molecular formula C7H6N2O . It is also known as 1,3-Benzoxazol-6-amine .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been reported in various studies . For instance, a rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed . This reaction allows divergent syntheses of two significant N-heterocycles .Molecular Structure Analysis

The molecular structure of “6-amino-3-benzylbenzo[d]oxazol-2(3H)-one” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectroscopy . The compound contains a total of 17 bonds, including 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Oxazole .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-amino-3-benzylbenzo[d]oxazol-2(3H)-one” include a melting point of 88 °C, slight solubility in water, and sensitivity to air .Aplicaciones Científicas De Investigación

Alzheimer’s Disease Treatment

The compound has been used in the synthesis of novel benzothiazole derivatives, which have shown promising results in the treatment of Alzheimer’s disease . These derivatives have been found to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that play a crucial role in the progression of Alzheimer’s disease .

Economical and Scalable Synthesis

The compound can be synthesized economically and on a large scale, making it a practical choice for various research and industrial applications . The synthesis is based on a cyanation catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), offering advantages for scale-up over previously reported routes .

Bioorthogonal Ligations

The compound can be used for bioorthogonal ligations, such as the site-specific labeling or immobilization of proteins . This is due to its selective and bioorthogonal reactivity with 1,2-aminothiols under physiological conditions .

Bioluminescence Imaging

The compound is a key building block for the synthesis of luciferins, substrates of natural and engineered firefly luciferases that are widely used for bioluminescence imaging (BLI) . It is easier to modify and handle due to its higher stability, cell permeability, and reactivity than the full luciferin scaffolds .

Synthesis of Polymeric Nanostructures

The compound has been used for the synthesis of polymeric nanostructures in cellulo . This opens up possibilities for its use in nanotechnology and materials science .

Pharmacological Applications

Benzoxazoles and their related analogues, including “6-amino-3-benzylbenzo[d]oxazol-2(3H)-one”, have a wide range of pharmacological applications . These include anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, H2-antagonists, anticonvulsants, elastase inhibitors, and more .

Mecanismo De Acción

Target of Action

Similar compounds such as benzothiazole derivatives have been shown to inhibit enzymes like acetylcholinesterase (ache) and monoamine oxidase b (mao-b), which play crucial roles in neurodegenerative diseases like alzheimer’s .

Mode of Action

Based on the action of similar compounds, it can be inferred that it might interact with its targets (like ache and mao-b) and inhibit their activity . This inhibition could lead to changes in the biochemical pathways where these enzymes are involved.

Biochemical Pathways

If it acts similarly to benzothiazole derivatives, it might affect the cholinergic signaling pathway by inhibiting ache, and the monoaminergic pathway by inhibiting mao-b . The downstream effects could include changes in neurotransmitter levels and potentially a reduction in the symptoms of neurodegenerative diseases.

Pharmacokinetics

Similar compounds are known to have good bioavailability

Result of Action

If it acts similarly to benzothiazole derivatives, it might lead to a decrease in the activity of ache and mao-b enzymes, potentially reducing the symptoms of neurodegenerative diseases .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c, indicating that temperature and oxygen levels might affect its stability .

Propiedades

IUPAC Name |

6-amino-3-benzyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-11-6-7-12-13(8-11)18-14(17)16(12)9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSUQOYXAQTQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640577 | |

| Record name | 6-Amino-3-benzyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-3-benzylbenzo[d]oxazol-2(3H)-one | |

CAS RN |

1017199-00-6 | |

| Record name | 6-Amino-3-benzyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1612979.png)

![Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B1612988.png)